molecular formula C21H40O3 B1626197 Lesquerolic acid methyl ester CAS No. 4102-96-9

Lesquerolic acid methyl ester

Cat. No.: B1626197
CAS No.: 4102-96-9
M. Wt: 340.5 g/mol
InChI Key: NIOKVQPUJKYTOZ-NLBZTSMMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lesquerolic acid methyl ester is typically synthesized through the esterification of lesquerolic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the esterification process. The general reaction can be represented as follows:

Lesquerolic Acid+MethanolH2SO4Lesquerolic Acid Methyl Ester+Water\text{Lesquerolic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Lesquerolic Acid+MethanolH2​SO4​​Lesquerolic Acid Methyl Ester+Water

Industrial Production Methods: Industrial production of this compound involves the extraction of lesquerolic acid from Physaria fendleri seeds, followed by its esterification. The seeds are first crushed to extract the oil, which is then subjected to transesterification with methanol in the presence of a catalyst. This process is similar to the production of biodiesel from vegetable oils .

Chemical Reactions Analysis

Types of Reactions: Lesquerolic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to lesquerolic acid and methanol in the presence of an acid or base.

    Oxidation: The hydroxyl group on the 14th carbon can be oxidized to form a ketone.

    Esterification: The hydroxyl group can react with other carboxylic acids to form different esters.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lesquerolic acid methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other hydroxy fatty acids and esters.

    Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of lubricants, cosmetics, paints, plastics, and biofuels.

Mechanism of Action

Lesquerolic acid methyl ester is similar to other hydroxy fatty acid methyl esters, such as:

    Ricinoleic acid methyl ester: Found in castor oil, it has a hydroxyl group on the 12th carbon.

    Hydroxy stearic acid methyl ester: Derived from stearic acid, it has a hydroxyl group on the 9th carbon.

Uniqueness: this compound is unique due to its specific hydroxylation pattern and chain length, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high stability and low-temperature performance .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (Z,14R)-14-hydroxyicos-11-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOKVQPUJKYTOZ-NLBZTSMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461434
Record name Lesquerolic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-96-9
Record name Lesquerolic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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